molecular formula C9H16O4 B1625514 Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate CAS No. 84752-35-2

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate

Cat. No. B1625514
CAS RN: 84752-35-2
M. Wt: 188.22 g/mol
InChI Key: GVXALQXDPGTDNO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 . This compound is in liquid form .


Molecular Structure Analysis

The linear formula of Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate is C9H16O4 .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate is a liquid . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Aerobic Dimerization and Chemical Modifications

Research has shown the base-induced aerobic dimerization of ethyl derivatives leading to photochromic diarylethene with significant potential for chemical modifications. This process allows for the creation of photoactive compounds with desired properties and functions, showcasing the compound's role in developing new photochromic materials (Lvov et al., 2017).

Catalytic Reduction in Biomass Conversion

In the field of green chemistry, research on the catalytic reduction of biomass-derived furanic compounds, like 5-hydroxymethylfurfural (HMF), has highlighted the versatility of similar compounds in producing value-added chemicals and fuels. This illustrates the potential of ethyl derivatives in biomass conversion and the development of sustainable chemical processes (Nakagawa et al., 2013).

Synthesis of Bicyclic Oxygen Heterocycles

The synthesis of bicyclic oxygen heterocycles from ethyl derivatives has been explored, demonstrating the compounds' utility in creating structures with multiple stereogenic centers. This research highlights the role of ethyl derivatives in the synthesis of complex organic molecules, contributing to advancements in organic chemistry and drug synthesis (Elsworth & Willis, 2008).

Conversion to Value-Added Derivatives

The transformation of HMF into various important chemicals showcases the functional group manipulation capabilities of similar ethyl derivatives. This research area is significant for chemical synthesis, demonstrating how these compounds can serve as platforms for producing a wide range of chemicals (Kong et al., 2018).

Safety And Hazards

The safety data sheet for Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate indicates that it is a potentially hazardous substance . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, and H319 .

properties

IUPAC Name

ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-13-8(12)9(2,3)7(11)5-6-10/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXALQXDPGTDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517811
Record name Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate

CAS RN

84752-35-2
Record name Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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